(2-Bromo-benzyl)-ethyl-amine
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Overview
Description
(2-Bromo-benzyl)-ethyl-amine is a chemical compound that belongs to the family of substituted amphetamines. Its chemical formula is C9H12BrN , and its molecular weight is 218.10 g/mol .
Preparation Methods
The synthesis of (2-Bromo-benzyl)-ethyl-amine typically involves nucleophilic aromatic substitution reactions. The preparation can be achieved by reacting 2-bromobenzyl chloride with ethylamine under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
(2-Bromo-benzyl)-ethyl-amine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: It can also undergo addition reactions with electrophiles, forming new compounds.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Bromo-benzyl)-ethyl-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
Neurochemistry: The compound is studied for its effects on neurotransmitter systems and potential use in treating neurological disorders.
Industrial Applications: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-benzyl)-ethyl-amine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in neurotransmitter synthesis and metabolism, affecting the levels of neurotransmitters in the brain . The compound may also interact with receptors and ion channels, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
(2-Bromo-benzyl)-ethyl-amine can be compared with other similar compounds such as:
Benzenemethanamine, N,N-dimethyl-: This compound has a similar structure but with different substituents, leading to different chemical properties and applications.
(2-Bromo-benzyl)-ethyl-amine6-fluoro-: This compound has an additional fluorine atom, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRKZBIKUSDDKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20217693 |
Source
|
Record name | Benzenemethanamine, 2-bromo-N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20217693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67342-74-9 |
Source
|
Record name | Benzenemethanamine, 2-bromo-N-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067342749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 2-bromo-N-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20217693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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